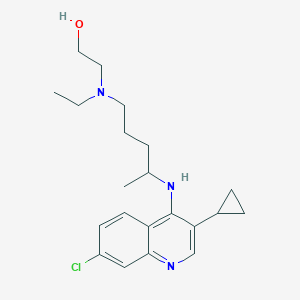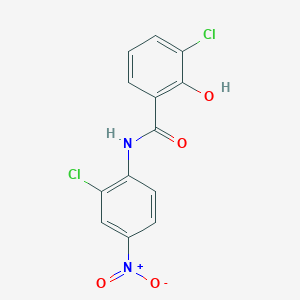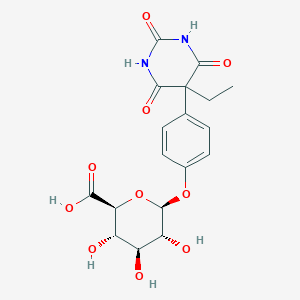![molecular formula C10H16ClNS B13432692 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction that typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . This method is favored for its efficiency and the ability to produce a wide range of thiophene derivatives.
Another method involves the intramolecular cyclization of suitable precursors. For example, the heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in dimethylformamide (DMF) can yield the desired compound .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often relies on scalable synthetic routes such as the Gewald reaction. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent by activating the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. This activation leads to the expression of antioxidant proteins that protect against oxidative damage.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers due to their electronic properties.
Mécanisme D'action
The anti-inflammatory activity of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride is primarily associated with its ability to activate the NRF2 pathway . This pathway involves the disruption of the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the stabilization and activation of NRF2. Activated NRF2 translocates to the nucleus, where it binds to antioxidant response elements (ARE) in the DNA, promoting the expression of genes involved in antioxidant defense and detoxification .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities, such as its potent anti-inflammatory effects through NRF2 activation .
Propriétés
Formule moléculaire |
C10H16ClNS |
|---|---|
Poids moléculaire |
217.76 g/mol |
Nom IUPAC |
2-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c11-6-4-8-2-1-3-10-9(8)5-7-12-10;/h5,7-8H,1-4,6,11H2;1H |
Clé InChI |
CLGJSCOUBJDWBT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)SC=C2)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
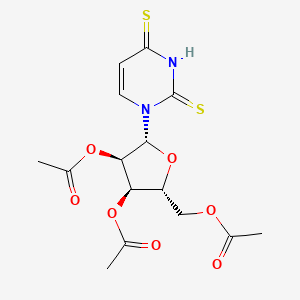
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)

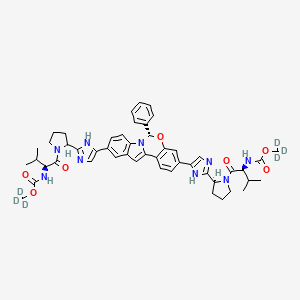
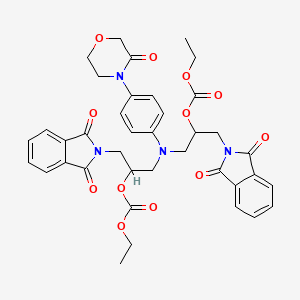
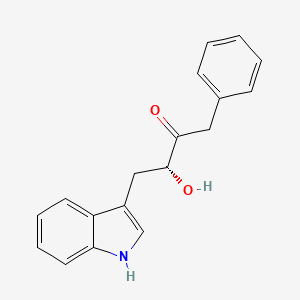
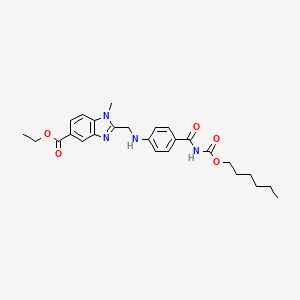

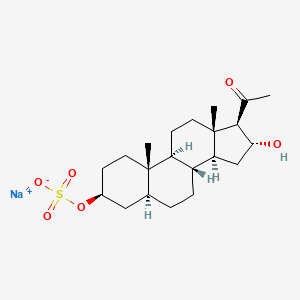
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
